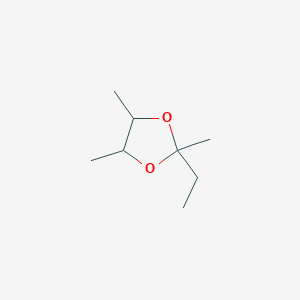
2-Ethyl-2,4,5-trimethyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2,4,5-trimethyl-1,3-dioxolane is an organic compound with the molecular formula C(8)H({16})O(_2). It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethyl-2,4,5-trimethyl-1,3-dioxolane can be synthesized through the acid-catalyzed reaction of 2-ethyl-2,4,5-trimethyl-1,3-dioxane with an appropriate aldehyde or ketone. The reaction typically involves the use of a strong acid such as sulfuric acid or hydrochloric acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of fixed-bed reactors and optimized reaction conditions, such as temperature and pressure control, are common practices to achieve high purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-2,4,5-trimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the dioxolane ring is opened and substituted with different nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted dioxolanes with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2,4,5-trimethyl-1,3-dioxolane has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and reactivity.
Biology: Employed in the study of enzyme mechanisms and as a model compound in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various chemical formulations.
Wirkmechanismus
The mechanism of action of 2-ethyl-2,4,5-trimethyl-1,3-dioxolane involves its interaction with molecular targets through its functional groups. The dioxolane ring can participate in hydrogen bonding, dipole-dipole interactions, and can act as a nucleophile or electrophile in various chemical reactions. These interactions facilitate its role in catalysis, stabilization, and as a reactive intermediate in synthetic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A simpler analog with a similar ring structure but without the ethyl and methyl substitutions.
2-Methyl-1,3-dioxolane: Contains a single methyl group, offering different reactivity and stability profiles.
2,2-Dimethyl-1,3-dioxolane: Features two methyl groups at the 2-position, affecting its steric and electronic properties.
Uniqueness
2-Ethyl-2,4,5-trimethyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct steric and electronic characteristics. These properties enhance its stability and reactivity, making it more versatile in various chemical reactions compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
4359-51-7 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
2-ethyl-2,4,5-trimethyl-1,3-dioxolane |
InChI |
InChI=1S/C8H16O2/c1-5-8(4)9-6(2)7(3)10-8/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
ZRKDAOBWBAZESR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(OC(C(O1)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


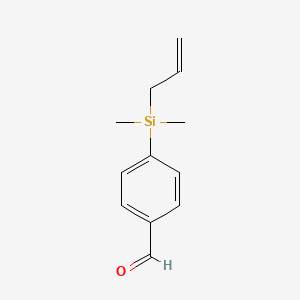
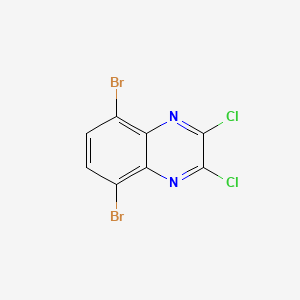
![4-Amino-1-[5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12834214.png)
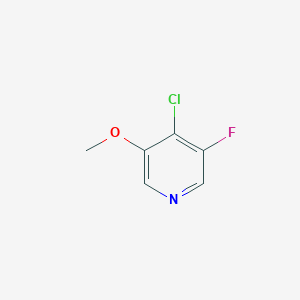
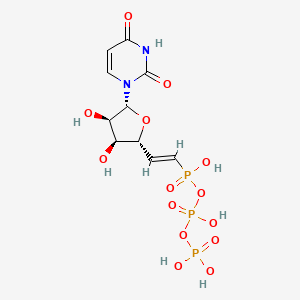
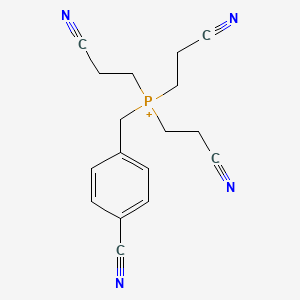
![N-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(((1,3-dimethyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamide](/img/structure/B12834236.png)

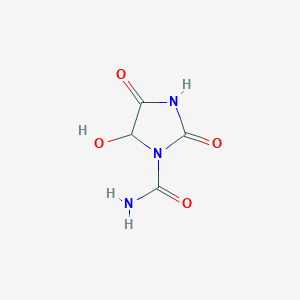



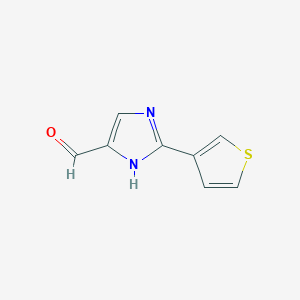
![1-(5-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B12834299.png)
